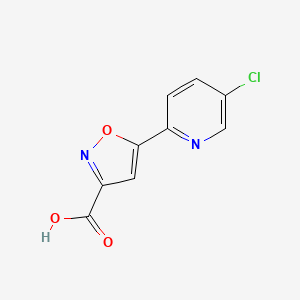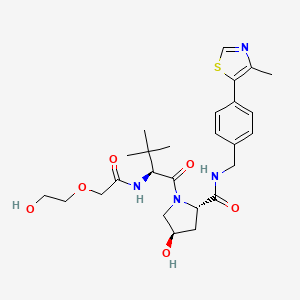
1-(2-(Methylthio)benzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Methylthio)benzyl)piperazine is an organic compound with the molecular formula C12H18N2S It features a piperazine ring substituted with a benzyl group that has a methylthio substituent at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)benzyl)piperazine typically involves the reaction of 2-(methylthio)benzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Methylthio)benzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl chloride can be substituted with nucleophiles like amines or thiols to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, primary amines, thiols, ethanol, dichloromethane.
Major Products Formed:
Oxidation: 1-(2-(Methylsulfinyl)benzyl)piperazine, 1-(2-(Methylsulfonyl)benzyl)piperazine.
Reduction: 1-(2-(Methyl)benzyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(Methylthio)benzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-(Methylthio)benzyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The methylthio group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(2-(Methylthio)phenyl)piperazine
- 1-(2-(Ethylthio)benzyl)piperazine
- 1-(2-(Methylthio)benzyl)imidazole
Comparison: 1-(2-(Methylthio)benzyl)piperazine is unique due to the presence of both the piperazine ring and the methylthio-substituted benzyl group. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the methylthio group can enhance lipophilicity and membrane permeability, potentially improving the compound’s bioavailability and efficacy .
Propriétés
Numéro CAS |
55212-33-4 |
|---|---|
Formule moléculaire |
C12H18N2S |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
1-[(2-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H18N2S/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 |
Clé InChI |
VMELBBDZRYZILQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)











